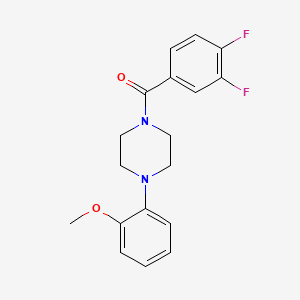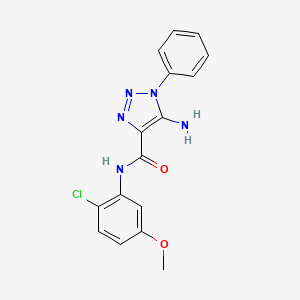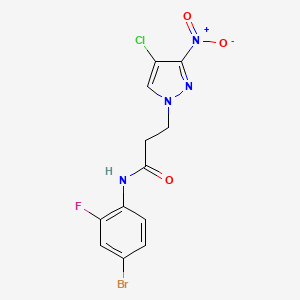![molecular formula C19H17BrN2O2S B4844028 5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4844028.png)
5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a thiazolone derivative, which belongs to the class of heterocyclic compounds. The unique structure of this compound makes it a promising candidate for various scientific applications, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not well understood. However, it is believed to exert its effects by interacting with specific cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to interact with specific receptors, including the adenosine A1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one are not well understood. However, studies have shown that this compound exhibits potent antitumor and antimicrobial activity. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments is its unique structure, which makes it a promising candidate for various scientific applications. Additionally, this compound exhibits potent antitumor and antimicrobial activity, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires careful control of reaction conditions.
Zukünftige Richtungen
There are several future directions for research involving 5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One direction is to further investigate the mechanism of action of this compound, to better understand how it exerts its effects. Additionally, future research could focus on the development of new derivatives of this compound, to improve its potency and selectivity. Finally, future research could focus on the development of new drug delivery systems for this compound, to improve its bioavailability and efficacy.
Wissenschaftliche Forschungsanwendungen
The unique structure of 5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one makes it a promising candidate for various scientific applications. One of the primary applications of this compound is in medicinal chemistry, where it is used for drug discovery and development. This compound has been shown to exhibit potent antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c20-14-6-4-5-13(11-14)16-8-7-15(24-16)12-17-18(23)21-19(25-17)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLCSPWQQSXPBI-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4843954.png)

![N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843971.png)


![2-[(4-bromo-2-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4843981.png)
![4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4843988.png)
![4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4843989.png)
![3-(3-acetylphenyl)-7-(3-phenyl-2-propen-1-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4843990.png)
![1-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4843995.png)

![3-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4844011.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B4844013.png)
![N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B4844027.png)